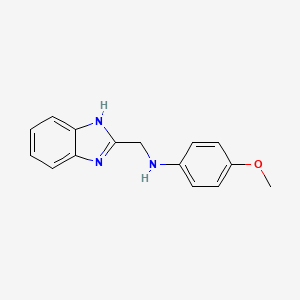
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both benzimidazole and aniline moieties in this compound suggests potential pharmacological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline typically involves the reaction of 2-chloromethyl benzimidazole with 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aniline group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(1H-Benzoimidazol-2-ylmethyl)-4-hydroxy-aniline.
Reduction: Formation of N-(1H-Benzoimidazol-2-ylmethyl)-4-amino-aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the benzimidazole moiety.
Medicine: Explored for its potential as an anticancer agent, as benzimidazole derivatives have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the function of microtubules in cancer cells, leading to cell cycle arrest and apoptosis. The methoxy group can enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
- N-(1H-Benzoimidazol-2-ylmethyl)-benzamide
- N-(1H-Benzoimidazol-2-ylmethyl)-2-thioaniline
- N-(1H-Benzoimidazol-2-ylmethyl)-2-bromoaniline
Uniqueness
N-(1H-Benzoimidazol-2-ylmethyl)-4-methoxy-aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.
属性
CAS 编号 |
73259-41-3 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C15H15N3O/c1-19-12-8-6-11(7-9-12)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3,(H,17,18) |
InChI 键 |
MICSYYKVEJPXLY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
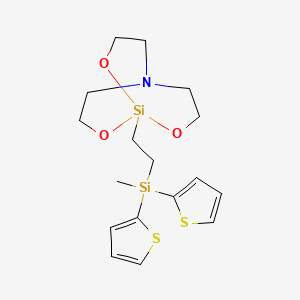
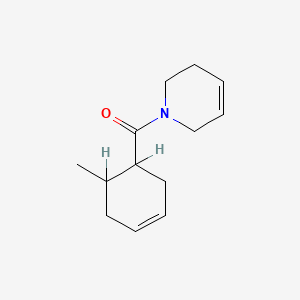
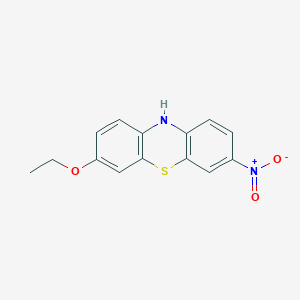

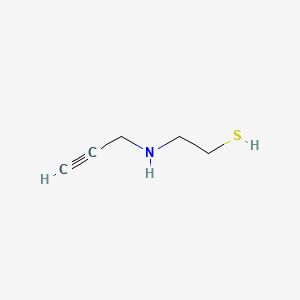
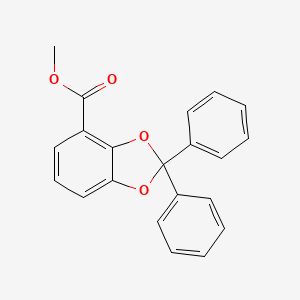
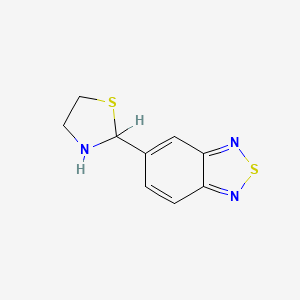
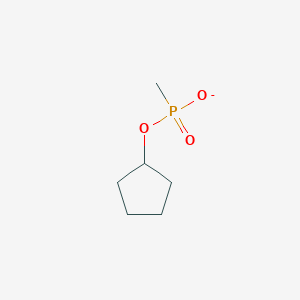
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
